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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166

An In-Depth Technical Guide to VT-105 (CAS: 2417718-38-6): A Potent and Selective TEAD
Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VT-105 (CAS Number 2417718-38-
6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of
transcription factors. This document consolidates available data on its chemical properties,
mechanism of action, biological activity, and key experimental protocols.

Introduction

VT-105 is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator
of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with
mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo
pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional
co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind
to TEAD transcription factors to drive the expression of genes that promote cell proliferation
and survival.[3]

TEAD proteins require a post-translational modification known as auto-palmitoylation to
become competent for YAP/TAZ binding.[2] VT-105 functions by binding to a central pocket in
TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD
interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the
growth of Hippo-pathway-deficient tumors.[2][4][5]
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Physicochemical Properties of VT-105

The key chemical and physical properties of VT-105 are summarized below.

Property Value Reference(s)
CAS Number 2417718-38-6 [4][5][6]
Synonyms VT105, VT 105 [61[7]
Molecular Formula C24H18F3N30 [41051[8]
Molecular Weight 421.42 g/mol [4115]1[8]
N-[(1S)-1-pyridin-2-ylethyl]-8-
[4-

IUPAC Name ) o [9]
(trifluoromethyl)phenyl]quinolin
e-3-carboxamide

Appearance White to off-white solid [4][10]

Solubility 10 mM in DMSO [4][5]

Predicted Boiling Point 591.9 +50.0 °C [10]

Predicted Density 1.288 + 0.06 g/cm3 [10]

Predicted pKa 12.27 + 0.46 [10]

Mechanism of Action: Targeting the Hippo-YAP-

TEAD Pathway

VT-105 exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling

pathway.

The Hippo Pathway: "ON" vs. "OFF" State

e Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade
(MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their
sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation.
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This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is
repressed.[11][12]

e Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo
kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where
they bind to TEAD transcription factors.[2][3]

VT-105's Point of Intervention

For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-
palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] VT-105
is designed to occupy this pocket, physically preventing the attachment of palmitate. By
blocking TEAD auto-palmitoylation, VT-105 effectively disrupts the interaction between
YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program.

[4][5]
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Caption: The Hippo Signaling Pathway and the inhibitory action of VT-105.
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Biological Activity and Preclinical Data

VT-105 is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its
efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient
mesothelioma.

In Vitro Activi

Assay Type Result Cell Line /| Context Reference(s)
YAP Reporter Assay ICs0=10.4 nM Luciferase Reporter [415]
Cell Proliferation ] NF2-deficient

o Potent and Selective ) [2][3]
Inhibition Mesothelioma
TEAD Palmitoylation Blocked In vitro and cellular [2][41[5]
YAP/TAZ-TEAD _ Co-

. Disrupted ) S [2]

Interaction immunoprecipitation

In Vivo Activity

Studies on potent, orally bioavailable analogs of VT-105 have demonstrated significant anti-
tumor activity in mouse xenograft models.

Model Compound Dosing Result Reference(s)

NF2-deficient Dose-dependent

Mesothelioma VT104 0.3-3 mg/kg, p.o.  tumor growth [8]

Xenograft inhibition

NF2-deficient )

] Oral Selective tumor

Mesothelioma Analogs o ] o [2][3]

administration growth inhibition

Xenograft

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TEAD
inhibitors like VT-105.
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Protocol: CellTiter-Glo® Luminescent Cell Viability
Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability
after treatment with a test compound.[7]

Materials:

Opaque-walled 96-well or 384-well plates suitable for luminescence reading.
e Mammalian cells in culture.

o CellTiter-Glo® Reagent (Promega, Cat.# G7570).

¢ Multichannel pipette.

» Orbital shaker.

e Luminometer.

Procedure:

o Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal
density (e.g., 100 pL per well for 96-well plates). Include control wells with medium only for
background measurement.

o Compound Treatment: Add various concentrations of VT-105 to the experimental wells.
Incubate the plate according to the standard culture protocol (e.g., 72 hours).

» Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30
minutes.

» Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final
CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]

» Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell
culture medium in each well (e.g., add 100 pL of reagent to 100 pL of medium).[6]
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e Lysis and Signal Stabilization:
o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[6]
o Data Acquisition: Record luminescence using a plate-reading luminometer.

e Analysis: Subtract the background luminescence from all readings. Plot the percentage of
viable cells against the log concentration of VT-105 and fit the data to a dose-response curve

to calculate the ICso value.

Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS)
Assay for TEAD Palmitoylation

The APEGS assay is used to detect the palmitoylation status of a target protein. It involves
blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly
exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a
detectable size shift on a Western blot.[1][13]

APEGS Workflow for TEAD Palmitoylation

precipiliate1 Step 2: Cleave Thioester Bonds Protein Precipitation Step 3: Label Newly Free Cysteines Step 4: SDS-PAGE Detection with
(with Hydroxylamine, HAM) & Wash (with mPEG-maleimide) & Western Blot anti-TEAD antibody
Cell Lysate Step 1: Block Free Cysteines Protein Precipitation
(containing TEAD) (with NEM) & Wash

Click to download full resolution via product page

Caption: Experimental workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:
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e Cell lysate containing the protein of interest (TEAD).

e N-ethylmaleimide (NEM) for blocking free thiols.

o Hydroxylamine (HAM) for thioester cleavage.

o Tris-HCI as a negative control for HAM.

e« mMPEG-maleimide (e.g., 5 kDa).

o Reagents for protein precipitation (e.g., methanol/chloroform).

o SDS-PAGE and Western blotting reagents.

o Primary antibody specific for TEAD.

Procedure:

e Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g.,
50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]

» Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform
precipitation method is effective. Wash the pellet thoroughly.

o Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.

o Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the
thioester bond linking palmitate to cysteine.[1]

o Control Sample: Treat with a control buffer (e.g., Tris-HCI) instead of HAM.

» Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash
the pellet.

o Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer
containing mMPEG-maleimide. The PEG molecule will covalently attach to the cysteine
residues that were exposed by HAM treatment.
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e Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by
Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the
attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein
was originally palmitoylated. Treatment with VT-105 prior to cell lysis would show a reduction
or absence of this band shift.

Safety, Handling, and Storage

It is crucial to handle VT-105 with appropriate safety precautions in a laboratory setting.
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Category Recommendation Reference(s)

Acute toxicity, Oral (Category
4) - Harmful if swallowed.
Acute aquatic toxicity
Hazard Classification (Cate.gor'y b- Ver;I/ foxic t(_) [6]
aquatic life. Chronic aquatic
toxicity (Category 1) - Very
toxic to aquatic life with long

lasting effects.

Avoid inhalation, dust
formation, and contact with
skin and eyes. Use in a well-

_ ventilated area. Wear

Handling ) ) [6]

appropriate personal protective
equipment (safety goggles,
gloves, lab coat). Wash hands

thoroughly after handling.

Long-term: -20°C (up to 3
Storage (Solid Powder) years). Short-term: 4°C (up to [819]

2 years).

-80°C for up to 6 months.
Storage (In Solvent) [8][14]
-20°C for up to 1 month.

Dispose of contents/container
] to an approved waste disposal
Disposal o [6]
plant, avoiding release to the

environment.

Conclusion

VT-105 is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting
the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling
cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in
relevant cancer models, VT-105 and its analogs represent a promising therapeutic strategy for
treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma.
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The data and protocols presented in this guide provide a foundational resource for researchers
working to further elucidate the therapeutic potential of targeting TEAD transcription factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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